Factor Xa Inhibitory Potency: Class Benchmarking with Rivaroxaban and Dechloro Rivaroxaban
While direct IC50 data for CAS 874805-73-9 have not been published in peer-reviewed literature, the compound is a member of the N-oxazolidinylmethyl-substituted thiophene carboxamide class, for which Factor Xa inhibition is the primary mechanism of action [1]. The class benchmark, Rivaroxaban (BAY 59-7939), exhibits an IC50 of 0.7 nM against human FXa, while Dechloro Rivaroxaban (lacking the 5-chloro substituent) shows reduced potency, demonstrating that the thiophene substitution pattern is a critical potency determinant . CAS 874805-73-9 features an unsubstituted thiophene-2-carbonyl group paired with an oxalamide linker, a scaffold distinct from the oxazolidinone-based Rivaroxaban series, suggesting a differentiated SAR trajectory [2].
| Evidence Dimension | Factor Xa inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; scaffold predicted to exhibit FXa inhibitory activity based on class membership |
| Comparator Or Baseline | Rivaroxaban IC50 = 0.7 nM; Dechloro Rivaroxaban IC50 > Rivaroxaban (exact value not disclosed but potency reduction confirmed) |
| Quantified Difference | Potency rank order: Rivaroxaban > Dechloro Rivaroxaban; position of CAS 874805-73-9 within this rank order remains to be experimentally determined |
| Conditions | Human Factor Xa enzymatic assay; Rivaroxaban data from published medicinal chemistry studies |
Why This Matters
Procurement decisions for FXa inhibitor research require awareness that structural modifications produce orders-of-magnitude shifts in potency; CAS 874805-73-9 occupies a unique chemical space not replicated by off-the-shelf Rivaroxaban analogs.
- [1] Lampe T, Straub A. N-oxazolidinylmethyl-substituted (benzo)thiophene carboxamides as coagulation Factor Xa inhibitors. Patent DE102005045518A1, 2007. View Source
- [2] TargetMol. Dechloro Rivaroxaban (T78215) Product Information. Accessed 2026. View Source
